

5-(Piperazin-1-yl)benzofuran-2-carboxamide chemical properties

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Compound of Interest

Compound Name: 5-(Piperazin-1-yl)benzofuran-2-carboxamide

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An In-depth Technical Guide to **5-(Piperazin-1-yl)benzofuran-2-carboxamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of **5-(piperazin-1-yl)benzofuran-2-carboxamide**. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

5-(Piperazin-1-yl)benzofuran-2-carboxamide is a heterocyclic organic compound.^[1] It is recognized as a key intermediate in the synthesis of Vilazodone, a dual-acting antidepressant.^{[2][3]} The compound presents as an off-white to pale-yellow solid.^[4]

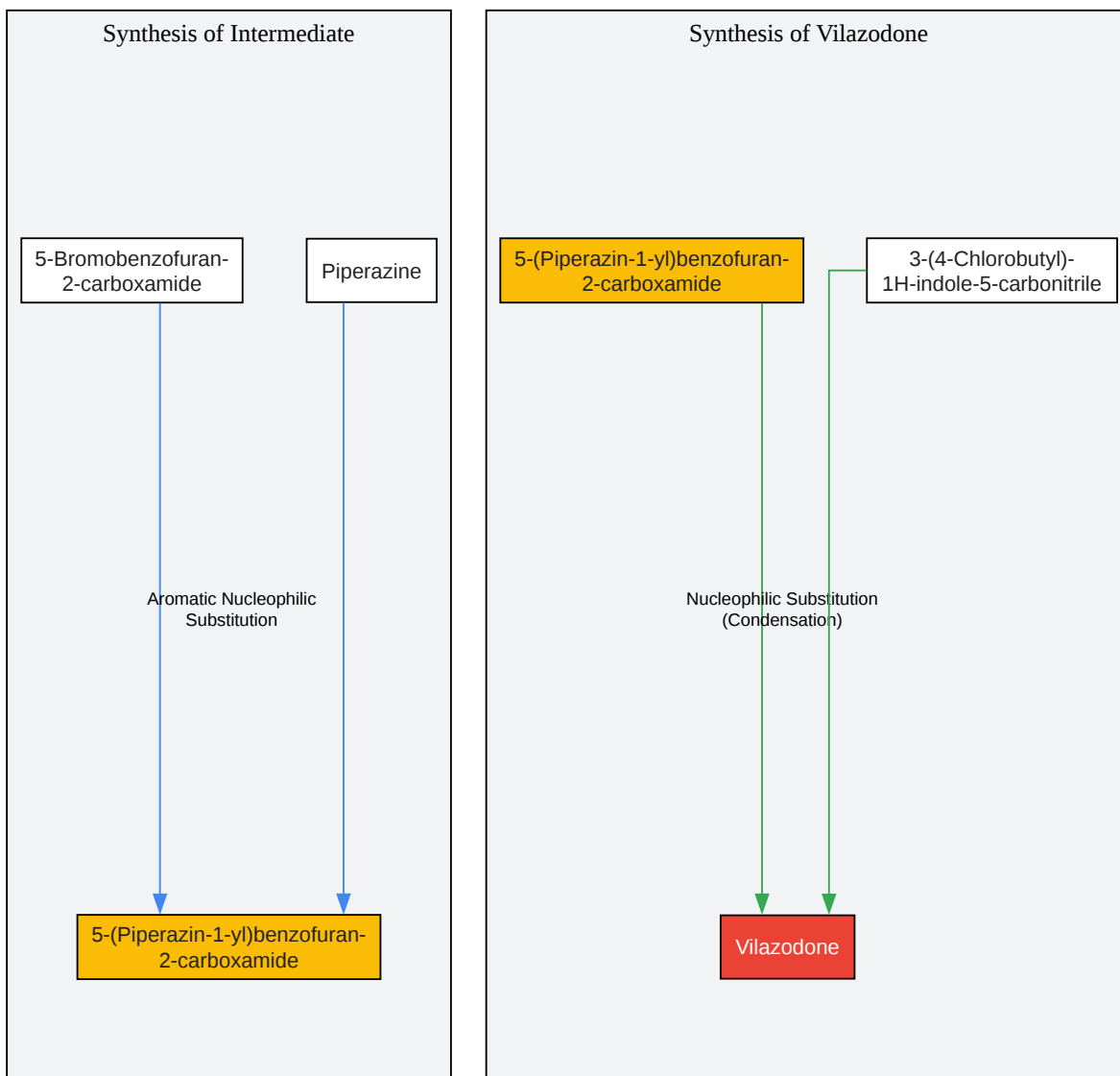
Quantitative data regarding the physicochemical properties of this compound are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	5-(piperazin-1-yl)-1-benzofuran-2-carboxamide	[1]
Synonyms	2-Benzofurancarboxamide, 5-(1-piperazinyl)-	[1]
CAS Number	183288-46-2	[1]
Molecular Formula	C ₁₃ H ₁₅ N ₃ O ₂	[1]
Molecular Weight	245.28 g/mol	[1]
Appearance	Off-white to Pale-Yellow Solid	[4]
Melting Point	>215°C (decomposition)	[5]
Boiling Point	505.3 °C at 760 mmHg (Predicted)	
Density	~1.27 g/cm ³	
Solubility	Soluble in DMSO (Slightly), Methanol (Slightly, Heated)	

Synthesis and Experimental Protocols

The synthesis of **5-(piperazin-1-yl)benzofuran-2-carboxamide** is a critical step in the production of Vilazodone. Several synthetic routes have been described, often involving the nucleophilic substitution of a leaving group on the benzofuran ring with piperazine.[3]

A common pathway involves the reaction of 5-bromobenzofuran-2-carboxamide with piperazine.[3] The overall workflow, from starting materials to the final active pharmaceutical ingredient (API), Vilazodone, is illustrated below.



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Caption: Synthetic workflow for Vilazodone production.

Experimental Protocol: Synthesis via Aromatic Nucleophilic Substitution[3]

This protocol describes the synthesis of **5-(piperazin-1-yl)benzofuran-2-carboxamide** from 5-bromobenzofuran-2-carboxamide.

- **Reaction Setup:** In a suitable reaction vessel, dissolve 5-bromobenzofuran-2-carboxamide (1.0 eq) and a molar excess of piperazine (e.g., 5.0 eq) in an appropriate solvent.
- **Reaction Conditions:** Heat the mixture to 140°C and maintain stirring for approximately 6 hours. The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
- **Work-up and Isolation:**
 - Upon completion, cool the reaction mixture to room temperature.
 - Filter the mixture to remove any solid byproducts.
 - Adjust the pH of the filtrate to 6-7 using a potassium hydroxide (KOH) solution to precipitate the crude product.
 - Collect the precipitate by filtration.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system to yield **5-(piperazin-1-yl)benzofuran-2-carboxamide** with high purity.

Experimental Protocol: Analytical Characterization by HPLC

The purity of **5-(piperazin-1-yl)benzofuran-2-carboxamide** is typically assessed using High-Performance Liquid Chromatography (HPLC). While specific in-house methods may vary, a general reverse-phase HPLC protocol is provided below.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.
- Sample Preparation: Dissolve a precisely weighed sample of the compound in a suitable diluent (e.g., mobile phase) to a known concentration.
- Analysis: Inject the sample onto the column and record the chromatogram. Purity is determined by comparing the area of the main peak to the total area of all peaks.

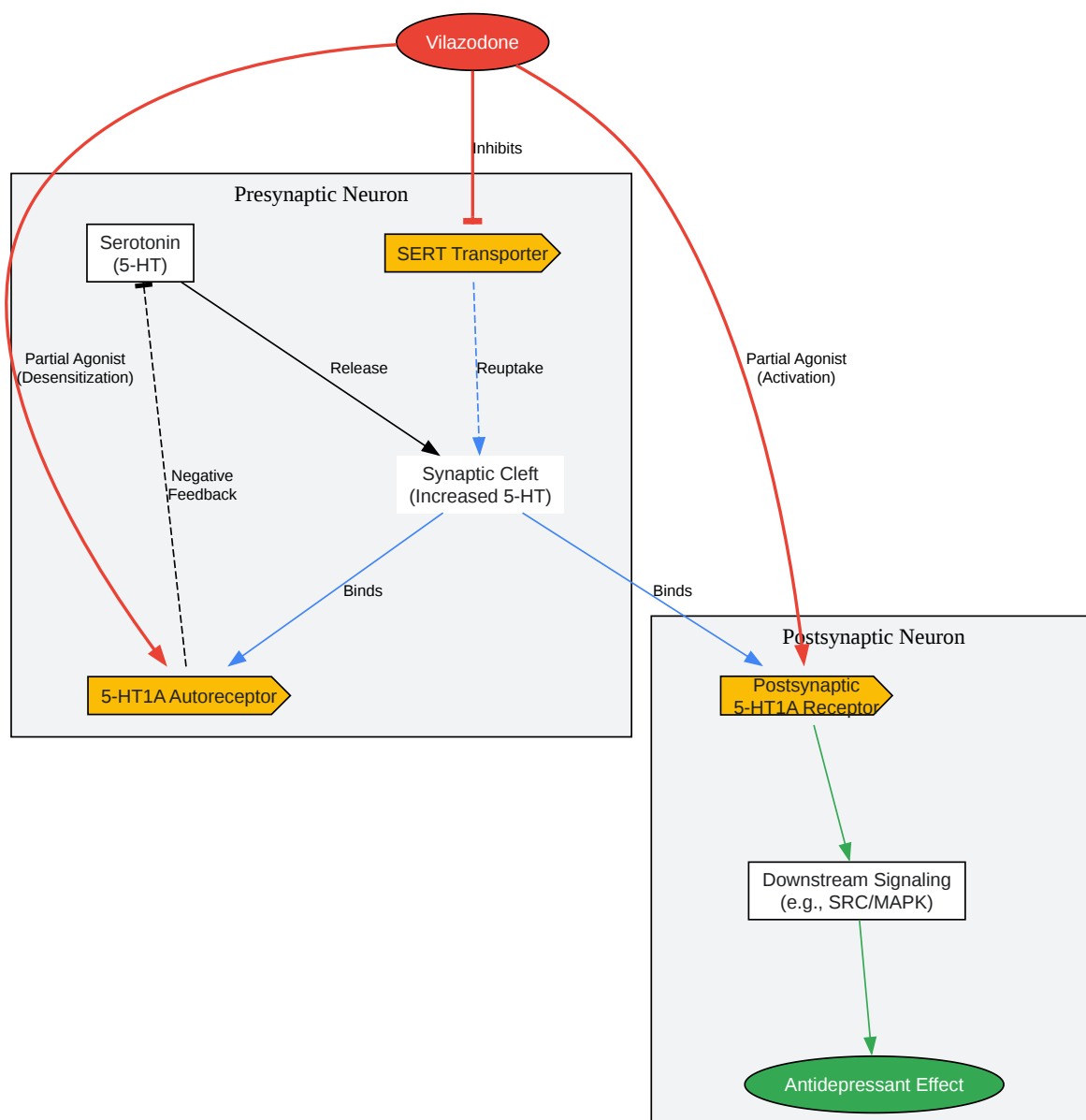
Biological Activity and Significance

5-(Piperazin-1-yl)benzofuran-2-carboxamide is primarily of interest due to its role as a direct precursor to Vilazodone.^{[2][6]} Vilazodone is an antidepressant agent approved for the treatment of major depressive disorder (MDD).^{[7][8]}

The therapeutic effect of Vilazodone stems from its unique dual mechanism of action: it is a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).^{[4][7][9]} This involves two primary pharmacological actions:

- Selective Serotonin Reuptake Inhibition (SSRI): Vilazodone binds with high affinity to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.^{[4][10]} This action increases the concentration of serotonin available to bind to postsynaptic receptors.^{[7][11]}
- 5-HT_{1A} Receptor Partial Agonism: Vilazodone also acts as a partial agonist at the 5-HT_{1A} serotonin receptor.^{[4][6][12]} This action at presynaptic 5-HT_{1A} autoreceptors is thought to accelerate their desensitization, potentially leading to a faster therapeutic onset compared to traditional SSRIs.^{[6][7]} Its agonism at postsynaptic 5-HT_{1A} receptors further contributes to the overall enhancement of serotonergic signaling.^[12]

Some studies also suggest that the signaling cascade initiated by 5-HT_{1A} receptor activation may involve downstream pathways such as the SRC/MAPK signaling pathway.^{[13][14]}



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Caption: Mechanism of action of Vilazodone.

Safety and Handling

5-(Piperazin-1-yl)benzofuran-2-carboxamide is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended precautionary statements include:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

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